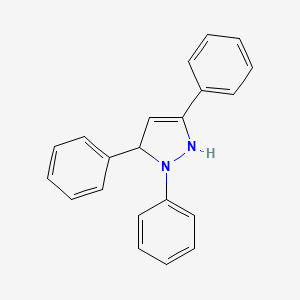

2,3,5-triphenyl-2,3-dihydro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18N2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2,3,5-triphenyl-1,3-dihydropyrazole |

InChI |

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-16,21-22H |

InChI Key |

FBNAYEYTRHHEOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Classification of Dihydropyrazoles

Definitive IUPAC Naming Conventions for Dihydropyrazole Ring Systems

The nomenclature of heterocyclic compounds, including dihydropyrazoles, is systematically addressed by the International Union of Pure and Applied Chemistry (IUPAC). The preferred method is the extended Hantzsch-Widman system, which provides a consistent and descriptive naming framework. nih.gov This system utilizes prefixes to denote the heteroatoms present, a stem to indicate the ring size and degree of saturation, and locants to specify the positions of heteroatoms and substituents.

For a five-membered ring containing two nitrogen atoms, the parent aromatic structure is pyrazole (B372694). When the pyrazole ring is partially saturated, resulting in one double bond, it is termed a dihydropyrazole. The name "2,3-dihydro-1H-pyrazole" precisely defines the structure . The "dihydro" prefix indicates the presence of two additional hydrogen atoms compared to the parent pyrazole, signifying the saturation of one double bond. The locants "2,3" specify that the saturation has occurred at these positions of the ring. The "1H" designation indicates that the nitrogen atom at position 1 bears a hydrogen atom, which is a necessary descriptor to specify the location of the double bond and the saturated atoms unambiguously.

The numbering of the pyrazole ring commences at one of the nitrogen atoms and proceeds in a manner that assigns the lowest possible locants to the heteroatoms. In pyrazole, the nitrogen atoms are at positions 1 and 2.

Distinguishing 2,3-Dihydro-1H-pyrazoles (3-Pyrazolines) from 4,5-Dihydro-1H-pyrazoles (2-Pyrazolines)

Dihydropyrazoles can exist as different isomers depending on the location of the endocyclic double bond and the saturated carbon atoms. The two most common isomers are 2,3-dihydro-1H-pyrazoles and 4,5-dihydro-1H-pyrazoles. An older, yet still frequently used, nomenclature refers to these isomers as 3-pyrazolines and 2-pyrazolines, respectively. researchgate.net This older system can sometimes lead to confusion in database searches. researchgate.net

The distinction between these two isomeric forms is based on the position of the double bond within the five-membered ring:

2,3-Dihydro-1H-pyrazoles (3-Pyrazolines): In this isomer, the double bond is located between positions 4 and 5 of the pyrazole ring. Consequently, the carbon atoms at positions 2 and 3 are saturated. The systematic IUPAC name reflects this saturation at the C2 and C3 positions.

4,5-Dihydro-1H-pyrazoles (2-Pyrazolines): This isomer features a double bond between the nitrogen at position 2 and the carbon at position 3. The saturated atoms in this case are the carbons at positions 4 and 5. japsonline.com This is the most commonly encountered and generally more stable form of pyrazoline. nih.govchemicalbook.com

The structural differences between these two principal isomers are summarized in the table below.

| Feature | 2,3-Dihydro-1H-pyrazole (3-Pyrazoline) | 4,5-Dihydro-1H-pyrazole (2-Pyrazoline) |

| Double Bond Position | Between C4 and C5 | Between N2 and C3 |

| Saturated Atoms | C2 and C3 | C4 and C5 |

| Systematic Name | 2,3-dihydro-1H-pyrazole | 4,5-dihydro-1H-pyrazole |

| Common Name | 3-Pyrazoline | 2-Pyrazoline (B94618) |

Positional and Configurational Isomerism in Triphenyl-Substituted Dihydropyrazole Frameworks

The substitution of three phenyl groups onto the dihydropyrazole core introduces further layers of isomerism: positional and configurational.

Positional Isomerism:

Positional isomers arise from the different possible attachment points of the three phenyl groups on the dihydropyrazole ring. For a triphenyl-substituted 2,3-dihydro-1H-pyrazole, several positional isomers can be envisaged. The phenyl groups can be attached to the nitrogen atoms and the carbon atoms of the ring. The specific compound of interest, 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole, has phenyl groups at positions 2, 3, and 5. Other possible positional isomers would involve different arrangements, such as 1,3,5-triphenyl, 1,4,5-triphenyl, etc., on either the 2,3-dihydro or 4,5-dihydro pyrazole framework. The 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (a 2-pyrazoline derivative) is a well-studied isomer. nih.govrsc.org

Configurational Isomerism:

Configurational isomerism, specifically stereoisomerism, is a key feature of this compound due to the presence of chiral centers.

In the this compound structure, the carbon atoms at positions 3 and 5 are typically chiral centers, as they are each bonded to four different groups (assuming no plane of symmetry in the molecule). The presence of two chiral centers means that the compound can exist as a maximum of four stereoisomers: two pairs of enantiomers (diastereomers of each other).

The spatial arrangement of the phenyl groups at these chiral centers determines the absolute configuration (R or S) of each stereocenter. For instance, in the related 1,3,5-triphenyl-2-pyrazoline, the carbon at position 5 is a chiral center, leading to the existence of enantiomers. researchgate.net The determination of the absolute configuration of such triphenyl-substituted pyrazolines has been achieved through techniques like Vibrational Circular Dichroism (VCD) and Electron Capture Detection (ECD) in combination with theoretical calculations. researchgate.net

The relative stereochemistry between the substituents at positions 3 and 5 can be described as cis or trans. This diastereomerism significantly influences the molecule's three-dimensional shape and properties. The appearance of three distinct doublet of doublets in the 1H NMR spectrum for the methylene (B1212753) protons in some N-phenyl pyrazolines is a consequence of the diastereotopic nature of these protons, which further confirms the presence of chirality in the molecule. japsonline.com

Synthetic Methodologies for 2,3,5 Triphenyl 2,3 Dihydro 1h Pyrazole and Its Structural Congeners

Cyclocondensation Reactions in Dihydropyrazole Synthesis

Cyclocondensation reactions represent a cornerstone for the synthesis of the dihydropyrazole core. These methods typically involve the formation of the heterocyclic ring through the reaction of a binucleophile, such as hydrazine (B178648), with a 1,3-dielectrophilic species.

Condensation of Hydrazine Derivatives with Unsaturated Carbonyl Compounds

The most traditional and widely employed method for synthesizing 2-pyrazolines is the cyclocondensation reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives. nih.govresearchgate.net This approach is versatile, allowing for the synthesis of a wide array of substituted dihydropyrazoles. The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with phenylhydrazine (B124118) is a direct route to 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole. chemicalbook.comjchemlett.com

The mechanism is believed to proceed via an initial Michael-type addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization through nucleophilic attack on the carbonyl carbon and subsequent dehydration to yield the 2-pyrazoline (B94618) ring. researchgate.netresearchgate.net Various catalysts, including acids like acetic acid and bases like sodium hydroxide, have been employed to facilitate this transformation. jchemlett.com More recently, heterogeneous catalysts such as mesoporous SiO2-Al2O3 have been shown to be highly efficient, promoting the condensation of substituted chalcones and phenyl hydrazine hydrate (B1144303) to afford 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in excellent yields and short reaction times. jchemlett.com

The reaction conditions can be tailored to control the outcome. For instance, studies on the reaction of dissymmetric chalcones with various hydrazines have shown that different products can be identified, and the reaction pathways can be elucidated by monitoring the evolution of NMR spectra over time. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Chalcone (B49325), Phenylhydrazine | Tungstophosphoric acid / Polyamide, Ethanol, 45°C | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | 98% | chemicalbook.com |

| Substituted Chalcones, Phenyl Hydrazine Hydrate | Mesoporous SiO2-Al2O3 | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | Excellent | jchemlett.com |

| β-Arylchalcones, Hydrazine Hydrate | 1. H2O2 2. Dehydration | 3,5-Diaryl-1H-pyrazoles (via pyrazoline intermediate) | Good | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot synthesis, have emerged as powerful and efficient tools for constructing complex heterocyclic scaffolds like dihydropyrazoles. nih.gov These strategies align with the principles of green chemistry by minimizing waste and improving atom economy. ut.ac.ir

A common MCR for pyrazole-annulated systems, such as pyrano[2,3-c]pyrazoles, involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govresearchgate.net This one-pot process proceeds through a series of sequential transformations, including condensation and cyclization, to rapidly assemble the target molecule. nih.gov Various catalysts, including piperidine, NaOH, and eco-friendly options like preheated fly-ash, have been successfully used to promote these reactions, often in aqueous or solvent-free conditions, leading to high yields. nih.govut.ac.ir

For instance, a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) in water, catalyzed by preheated fly-ash, produces dihydropyrano(2,3-c)pyrazole derivatives in yields up to 95%. ut.ac.ir Similarly, pyrazoline compounds can be prepared via a one-pot reaction of an aromatic ketone, an aldehyde, and hydrazine in a basic medium. researchgate.net These methods highlight the modularity and efficiency of MCRs in generating structural diversity. beilstein-journals.org

| Components | Catalyst/Conditions | Product Type | Yield | Reference |

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Preheated Fly-Ash, Water, 60-70°C | Dihydropyrano[2,3-c]pyrazole | 90-95% | ut.ac.ir |

| Aromatic Aldehyde, Malononitrile, β-ketoester, Hydrazine Hydrate | Piperidine, Water, RT | Pyrano[2,3-c]pyrazole | 85-93% | nih.gov |

| Aromatic Ketone, Aldehyde, Phenylhydrazine | Basic, 80°C | 1,3,5-Triaryl Pyrazoline | Good | researchgate.net |

1,3-Dipolar Cycloaddition Approaches to 2,3-Dihydro-1H-pyrazoles

1,3-Dipolar cycloaddition is a powerful pericyclic reaction for the construction of five-membered heterocycles. In this approach, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form the heterocyclic ring in a concerted or stepwise fashion.

Strategic Use of Diazo Compounds and Alkenes

The reaction of diazoalkanes with alkenes is a classic example of a 1,3-dipolar cycloaddition that yields pyrazolines. wikipedia.org This reaction is highly efficient for synthesizing the 2,3-dihydro-1H-pyrazole core. The process involves the addition of a diazo compound, acting as the 1,3-dipole, across the double bond of an alkene. wikipedia.org

The regioselectivity of the cycloaddition is a key consideration. For example, the reaction between diazomethane (B1218177) and trans-diethyl glutaconate is 100% regioselective, with the terminal nitrogen of the diazo group bonding to the alpha-carbon of the ester. wikipedia.org The initial product is often a 1-pyrazoline, which can be unstable and may isomerize to the more stable 2-pyrazoline, especially when conjugation with a substituent is possible. wikipedia.org The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, and for α-diazocarbonyl substrates, the reactions can be conducted under solvent-free conditions to afford products in high yields. rsc.orgresearchgate.net Mild, catalyst-free conditions have also been developed, harnessing the inherent reactivity of stabilized diazo compounds with suitable dipolarophiles like ethenylsulfonyl fluorides. nih.gov

In Situ Generation of Azomethine Imines and Other Dipoles

Azomethine imines are versatile 1,3-dipoles of the aza-allyl type that react readily with dipolarophiles to form pyrazolidines and pyrazolines. ua.esrsc.org These dipoles are often transient intermediates generated in situ. A common method for their generation is the condensation of 1,2-disubstituted hydrazines with carbonyl compounds. ua.es The resulting azomethine imine can then be trapped by an alkene or alkyne in a [3+2] cycloaddition. rsc.org

This strategy has been applied to synthesize a wide variety of dinitrogenated heterocycles. rsc.org For example, a tandem multi-step, one-pot reaction of aldehydes with hydrazines can be used to prepare dihydropyrazoles. rsc.org This process involves condensation, cyclization to form the azomethine imine intermediate, and subsequent intermolecular dipolar cycloaddition with various activated alkenes and alkynes. rsc.org The development of catalytic systems, including both metal- and organocatalysts, has further expanded the scope and application of these cycloadditions, enabling enantioselective syntheses. ua.esrsc.org For instance, the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones can proceed through a [3+2] cycloaddition, followed by elimination and oxidation to yield functionalized dihydropyrazolo[5,1-a]isoquinolines. semanticscholar.org

Metal-Catalyzed Synthetic Routes

Metal catalysis offers powerful and selective methods for the synthesis of dihydropyrazoles, often enabling transformations that are difficult to achieve through other means. Catalysts based on palladium, ruthenium, silver, and copper have been effectively utilized in these synthetic routes.

A notable example is the palladium(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides, which produces 2,3-dihydro-1H-pyrazoles with high selectivity and in moderate to good yields. rsc.orgnih.gov This method constructs the pyrazole (B372694) ring while simultaneously introducing an aryl substituent.

Ruthenium catalysts have been employed in hydrogen transfer reactions. A novel synthesis of 4-alkyl pyrazoles uses a ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines. organic-chemistry.org This approach uses stable 1,3-diols as equivalents of 1,3-dicarbonyl compounds, proceeding via aldehyde formation, hydrazone condensation, and cyclodehydration. organic-chemistry.org

Coinage metals like silver and gold have also been used to catalyze tunable annulations of alkyne-tethered hydrazides. acs.org While cationic gold facilitates O-cyclization, silver catalysis promotes a controlled N-cyclization to access N-acyl pyrazoles. acs.orgacs.org The proposed mechanism for the silver-catalyzed reaction involves the formation of a nitrogen-centered radical, followed by a 5-endo azacyclization to give a 2,3-dihydro-1H-pyrazole radical intermediate. acs.org Copper(II) complexes have been developed as heterogeneous catalysts for azomethine imine-alkyne cycloadditions (CuAIAC) to synthesize bicyclic pyrazolidinones, which are structurally related to dihydropyrazoles. mdpi.com

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Pd(0) | 2,3-Allenyl hydrazines, Aryl iodides | 2,3-Dihydro-1H-pyrazoles | Highly selective coupling-cyclization | rsc.orgnih.gov |

| RuH2(PPh3)3CO / Xantphos | 1,3-Diols, Alkyl hydrazines | 1,4-Disubstituted pyrazoles | Hydrogen transfer catalysis from stable diols | organic-chemistry.org |

| Silver(I) | N-propargyl hydrazides | N-acyl pyrazoles | Controlled N-cyclization via radical pathway | acs.orgacs.org |

| Immobilized Cu(II) | Azomethine imines, Alkynes | 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | Heterogeneous catalysis of [3+2] cycloaddition | mdpi.com |

Transition-Metal Catalysis (e.g., Palladium, Copper, Nickel)

Transition-metal catalysis offers powerful and versatile methods for the synthesis of dihydropyrazoles, enabling the formation of complex structures with high efficiency.

Palladium: Palladium catalysts are widely employed in the synthesis of polysubstituted 4,5-dihydropyrazoles. One notable method involves the Pd(0)-catalyzed cyclization of β,γ-unsaturated hydrazones with aryl iodides. This reaction proceeds via an oxidative addition of the aryl iodide to the Pd(0) complex, followed by carbopalladation and intramolecular attack by the imine nitrogen, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org These reactions often exhibit good functional group tolerance and yield moderate to good reactivity. acs.org For instance, the reaction of β,γ-unsaturated hydrazones with various aryl iodides using a catalyst like Pd(PPh₃)₄ in the presence of a base such as Cs₂CO₃ has been shown to be effective. acs.org Furthermore, palladium-catalyzed cascade reactions, such as heterocyclization/carbonylation/arylation of β,γ-unsaturated N-tosyl hydrazones with arylboronic acids, provide access to diverse 2-pyrazoline-ketone derivatives. researchgate.net Asymmetric synthesis has also been achieved using palladium catalysis with chiral ligands like Xu-Phos, enabling the enantioselective synthesis of dihydropyrazoles. nih.gov

Copper: Copper-catalyzed reactions are also prominent in the synthesis of pyrazole and dihydropyrazole derivatives. For example, copper has been used to catalyze the [3+2]-cycloaddition of azomethine imines with alkynes to produce dihydropyrazolo[1,2-a]pyrazol-1(5H)-one derivatives. nih.gov This method demonstrates good substrate scope and functional group compatibility. nih.gov Another approach involves the microwave-assisted reaction of the hydrochloride salt of aromatic sulfonic acid hydrazides with copper(II) acetylacetonate (B107027) in water, yielding pyrazoles in high yields. researchgate.net

Nickel: While less common than palladium and copper in the literature for this specific scaffold, nickel catalysts are known to be effective in various cross-coupling and cyclization reactions. Their application in the synthesis of dihydropyrazoles represents a potential area for further exploration, leveraging nickel's unique reactivity and lower cost compared to palladium.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Cs₂CO₃ | β,γ-Unsaturated hydrazones and Aryl iodides | Polysubstituted 4,5-dihydropyrazoles | Forms new C-C and C-N bonds; moderate to good reactivity. | acs.org |

| Palladium / Xu-Phos ligand | β,γ-Unsaturated hydrazones and Propargylic acetates | Chiral dihydropyrazoles | Asymmetric alleneamination; excellent enantioselectivities. | nih.gov |

| Copper catalyst | Azomethine imines and 3,3,3-trifluoropropyne | Trifluoromethylated dihydropyrazolo[1,2-a]pyrazol-1(5H)-ones | [3+2]-cycloaddition; broad substrate scope. | nih.gov |

Heterogeneous Catalysis (e.g., Nano-ZnO, SiO₂-Al₂O₃)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions, contributing to more sustainable synthetic processes.

Nano-ZnO: Zinc oxide nanoparticles (ZnO NPs) have emerged as an efficient and green catalyst for the synthesis of various heterocyclic compounds, including dihydropyrazoles. nih.govresearchgate.net Green-synthesized ZnO NPs, prepared using plant extracts like Azadirachta indica, have been successfully used as a catalyst for one-pot multicomponent reactions to produce steroidal dihydropyrazole derivatives. nih.gov These nanoparticles are characterized by their large surface area and Lewis acidic nature, which facilitates the reaction. oiccpress.com The use of nano-ZnO often allows for high yields, short reaction times, and the ability to reuse the catalyst without significant loss of activity. researchgate.netoiccpress.com

SiO₂-Al₂O₃: Mesoporous silica-alumina (SiO₂-Al₂O₃) has proven to be a highly efficient, recyclable, and mild heterogeneous catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.comjchemlett.com This catalyst is typically synthesized via a hydrothermal method and possesses both Lewis and Brønsted acidic sites, with the latter playing a significant role in the condensation reaction between substituted chalcones and phenylhydrazine hydrate. jchemlett.com The reaction is often carried out under reflux in ethanol, leading to excellent product yields in short reaction times. jchemlett.com The catalyst can be easily recovered by filtration and reused multiple times with consistent activity. jchemlett.com

| Catalyst | Synthetic Method | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Mesoporous SiO₂-Al₂O₃ | Condensation reaction under reflux in EtOH | Substituted chalcone and Phenylhydrazine hydrate | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | Excellent | jchemlett.comjchemlett.com |

| Nano-ZnO (green synthesized) | One-pot multicomponent reaction | Phenyl acetylene (B1199291) and Hydrazine derivatives | Steroidal dihydropyrazole derivatives | Not specified | nih.gov |

| Nano-ZnO | One-pot four-component reaction in water | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyranopyrazoles | High | researchgate.net |

Green Chemistry and Sustainable Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of dihydropyrazoles to minimize environmental impact by using safer solvents, reducing energy consumption, and improving atom economy.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to conventional volatile organic solvents. researchgate.netbohrium.com These solvents are typically mixtures of two or more components that form a eutectic with a melting point lower than the individual components. bohrium.commdpi.com DES offer advantages such as low volatility, high solubility for a range of compounds, biodegradability, and low cost. bohrium.com

For pyrazole synthesis, DES such as choline (B1196258) chloride/urea or glycerol (B35011)/K₂CO₃ have been successfully employed as reaction media. researchgate.netbohrium.com For instance, a mixture of glycerol and potassium carbonate can act as a base-catalytic reaction medium for the multicomponent synthesis of benzothiazole-tethered pyrazole derivatives at elevated temperatures, yielding promising compounds with high efficiency. bohrium.com The use of DES can eliminate the need for hazardous organic solvents, even during the product purification steps. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netnih.govnih.goveresearchco.com The direct interaction of microwave irradiation with the polar molecules in the reaction mixture results in rapid and uniform heating. eresearchco.comdergipark.org.tr

This technique has been widely applied to the synthesis of pyrazole and dihydropyrazole derivatives. For example, the cyclization of chalcones with hydrazine hydrate to form pyrazoles can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. nih.govnih.gov The synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles has been achieved via direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate under microwave irradiation without the need for a base or other additives. nih.gov The choice of solvent and microwave conditions can be critical for selective product formation. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage of MW | Reference |

|---|---|---|---|---|

| Cyclization of Chalcones with Hydrazine Hydrate | Hours | 10 minutes | Drastic reduction in reaction time | nih.gov |

| N-heterocyclization of Hydrazines with Metal Complexes | Not specified | 5 minutes | Rapid, base-free, and additive-free conditions | nih.gov |

| Cyclocondensation of Enones and Semicarbazide Hydrochloride | Not specified | 4 minutes | High yields (82-96%) in a very short time | dergipark.org.tr |

Reduction of Pyrazoles and Pyrazolones to Dihydropyrazoles

The reduction of the pyrazole or pyrazolone (B3327878) ring is a direct method to obtain dihydropyrazole derivatives. This transformation requires specific reducing agents that can selectively reduce the C=N or C=C double bond within the heterocyclic ring without affecting other functional groups.

The reduction of N-acylated dihydropyrazoles has been achieved using BH₃·pyridine (B92270). acs.org This method was found to be effective for a variety of functionalized substrates, tolerating aromatic bromides, esters, nitriles, and nitro groups, and providing the corresponding acylpyrazolidines in good to high yields. acs.org However, this process starts from a dihydropyrazole and further reduces it.

A more direct route involves the reduction of pyrazole precursors. For instance, esters of pyrazole-3,4-dicarboxylic acid have been reduced to form 3,4-bishydroxymethylpyrazole. rsc.org While this specific example leads to a functionalized pyrazole rather than a dihydropyrazole, it demonstrates that the pyrazole ring can be subjected to reductive conditions. The synthesis of dihydropyrazoles often occurs via the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, which can be viewed as a reductive cyclization process. nih.gov The direct catalytic hydrogenation of a pyrazole to a dihydropyrazole is less commonly reported, as the aromaticity of the pyrazole ring makes it relatively stable to reduction.

Regioselectivity and Stereoselectivity in Dihydropyrazole Formation

The reaction of unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones with substituted hydrazines can lead to the formation of regioisomeric pyrazole or dihydropyrazole products. Controlling the regioselectivity is a crucial aspect of these syntheses.

Regioselectivity: The regioselectivity of pyrazole formation can be significantly influenced by the reaction solvent. For example, in the reaction of 1,3-diketones with methylhydrazine, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity compared to traditional solvents like ethanol. The formation of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has also been reported to be highly regioselective, a finding confirmed by 2D-NMR techniques and DFT calculations. rsc.org

Stereoselectivity: When the formation of a dihydropyrazole creates one or more chiral centers, controlling the stereoselectivity becomes important. In the palladium-catalyzed asymmetric alleneamination of β,γ-unsaturated hydrazones, the use of a chiral sulfinamide phosphine (B1218219) ligand (Xu-Phos) has been shown to provide highly efficient stereoselective control, leading to chiral dihydropyrazoles with excellent enantioselectivities. nih.gov However, in some reduction reactions, such as the reduction of enantiomerically enriched N-acylated dihydropyrazoles with BH₃·pyridine, partial racemization of the product has been observed. acs.org

| Selectivity Type | Method | Controlling Factor | Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Reaction of 1,3-diketones with methylhydrazine | Solvent (e.g., TFE, HFIP) | Dramatically increased regioselectivity. | |

| Regioselectivity | 1,3-Dipolar cycloaddition of tosylhydrazones and nitroalkenes | Inherent reactivity of dipoles and dipolarophiles | Selective formation of 3,4-diaryl-1H-pyrazoles. | rsc.org |

| Stereoselectivity | Pd-catalyzed asymmetric alleneamination | Chiral Ligand (Xu-Phos) | Excellent enantioselectivities for chiral dihydropyrazoles. | nih.gov |

| Stereoselectivity | Reduction of N-acylated dihydropyrazoles | Reducing Agent (BH₃·pyridine) | Partial racemization observed. | acs.org |

Reactivity and Mechanistic Understanding of 2,3,5 Triphenyl 2,3 Dihydro 1h Pyrazole Transformations

Oxidation Pathways to Aromatic Pyrazoles

The oxidation of 2,3-dihydro-1H-pyrazoles, often referred to as pyrazolines, is a fundamental transformation that leads to the formation of the corresponding aromatic pyrazole (B372694) derivatives. This aromatization process involves the removal of two hydrogen atoms from the dihydropyrazole ring, creating a stable, conjugated system. Various oxidizing agents have been effectively employed for this conversion.

The oxidation of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole to its pyrazole counterpart can be achieved using several reagents. For instance, potassium permanganate (B83412) is a common oxidizing agent for such transformations. A more recent and efficient method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of copper(II) acetate (B1210297) (Cu(OAc)2) at room temperature. lookchem.com This protocol has been successfully applied to a variety of pyrazoline compounds, including heterocyclic pyrazolines, demonstrating its broad applicability. lookchem.com Another approach involves an in situ oxidation step following the initial formation of the pyrazoline. One-pot condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can form the pyrazoline intermediate, which is then oxidized using bromine or by heating in DMSO under an oxygen atmosphere to yield the pyrazole. organic-chemistry.org

The general mechanism for the oxidation of dihydropyrazoles to pyrazoles involves the abstraction of a hydrogen atom, often from the C4 position, to form a radical intermediate. This is followed by the loss of a second hydrogen atom to yield the stable aromatic pyrazole ring. In the case of the TBHP/Cu(OAc)2 system, the reaction is thought to proceed through a free radical mechanism. nih.gov

| Oxidizing Agent/System | Conditions | Product | Reference(s) |

| Potassium Permanganate (KMnO4) | Alkaline solution | 1,3,5-Triphenyl-1H-pyrazole | slideshare.net |

| tert-Butyl hydroperoxide (TBHP) / Copper(II) acetate (Cu(OAc)2) | Room temperature | 1,3,5-Triphenyl-1H-pyrazole | lookchem.com |

| Bromine (Br2) | In situ after pyrazoline formation | 1,3,5-Triphenyl-1H-pyrazole | organic-chemistry.org |

| Oxygen (O2) / Dimethyl sulfoxide (B87167) (DMSO) | Heating | 1,3,5-Triphenyl-1H-pyrazole | organic-chemistry.org |

| Copper triflate / bmim | In situ after pyrazoline formation | 1,3,5-trisubstituted pyrazole | nih.gov |

Reduction Pathways to Pyrazolidines

The reduction of 2,3-dihydro-1H-pyrazoles can lead to the formation of pyrazolidines, which are the fully saturated analogs of pyrazoles. While the aromatic pyrazole ring is generally resistant to reduction, the C=N double bond in the dihydropyrazole ring can be reduced under specific conditions. globalresearchonline.net

Catalytic hydrogenation is a common method for the reduction of pyrazoles and their dihydro derivatives. globalresearchonline.net The process typically occurs in a stepwise manner, where the pyrazole is first reduced to a pyrazoline (dihydropyrazole) and then further to a pyrazolidine. globalresearchonline.net For 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole, reduction would target the cyclic C=N bond.

Common reducing agents used in organic chemistry include metal hydrides like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a relatively mild reducing agent, often selective for aldehydes and ketones, while lithium aluminum hydride is much stronger and can reduce a wider range of functional groups, including imines. towson.edu The reduction of the C=N bond in the dihydropyrazole ring is analogous to the reduction of an imine.

| Reducing Agent/System | Substrate | Product | Reference(s) |

| Catalytic Hydrogenation (e.g., H2/Pd) | Pyrazole/Pyrazoline | Pyrazolidine | globalresearchonline.net |

| Sodium Borohydride (NaBH4) | Dihydropyrazole | Pyrazolidine | |

| Lithium Aluminum Hydride (LiAlH4) | Dihydropyrazole | Pyrazolidine | towson.edu |

| Sodium-ethanol | N-phenyl pyrazole | N-phenyl pyrazoline | globalresearchonline.net |

Intramolecular Rearrangements and Isomerization Dynamics

Pyrazoles and their derivatives can undergo intramolecular rearrangements, leading to various isomeric structures. One notable type of rearrangement is the [1s, 5s] sigmatropic shift, which has been observed in fused pyrazole systems. This process can result in a ring contraction to form spirocyclic pyrazoles. nih.gov Although this specific rearrangement has been detailed for fused systems, it highlights the potential for dynamic isomerization in pyrazole-containing structures.

The formation of pyrazoles from the dipolar cycloaddition of diazoalkanes with alkynes can be followed by migration of a substituent from an sp3-hybridized carbon adjacent to a nitrogen atom, leading to either 1H- or 4H-pyrazoles. nih.gov This indicates the inherent potential for substituent migration and isomerization within the pyrazole core structure under certain reaction conditions.

Tautomerism and Prototropy within the Dihydropyrazole Ring System

Prototropy, a specific type of tautomerism involving the migration of a proton, is a key phenomenon in heterocyclic chemistry, including pyrazole and dihydropyrazole systems. Annular tautomerism, where a proton migrates between the nitrogen atoms of the ring, is particularly common in pyrazoles. nih.gov

For a 3,5-disubstituted 1H-pyrazole, two tautomeric forms are possible, and the equilibrium between them is influenced by the nature of the substituents, the solvent, and temperature. fu-berlin.deresearchgate.net The driving force for this equilibrium is the relative energy of the different tautomers, with the more stable form being favored. In the case of 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally the more abundant form in solution and is the one present in the solid state. fu-berlin.de

The electronic properties of the substituents play a crucial role in determining the preferred tautomer. Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups may favor the other. nih.govresearchgate.net For instance, in 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, the more stable tautomers have electron-donating aryl groups at the C-5 position and electron-withdrawing groups at the C-3 position of the pyrazole ring. researchgate.net

Pyrazolones, which are related to dihydropyrazoles, exhibit a more complex tautomerism, with potential equilibrium between OH, CH, and NH forms. nih.govclockss.org The presence of different functional groups and the solvent environment can significantly shift this equilibrium. nih.gov

Basicity, Protonation, and Quaternization of Nitrogen Centers

Pyrazole is a weak base and can form salts with inorganic acids. globalresearchonline.net The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (with a lone pair in an sp2 orbital) and a pyrrolic nitrogen (formally part of the aromatic system). The pyridinic nitrogen is the primary site of protonation and electrophilic attack.

The imino-hydrogen atom of the pyrazole nucleus can be replaced by an acyl group in the presence of a weak base like pyridine (B92270), leading to N-acylated pyrazoles. globalresearchonline.net Similarly, alkylation of the –NH group can be achieved using alkyl halides, diazomethane (B1218177), or dimethyl sulfate, resulting in N-alkylated pyrazoles. pharmaguideline.com This demonstrates the nucleophilic character of the pyrrolic nitrogen after deprotonation.

Quaternization involves the alkylation of the pyridinic nitrogen, leading to a positively charged pyrazolium (B1228807) salt. This process further highlights the basicity and nucleophilicity of the nitrogen centers within the pyrazole ring system.

Reactions Involving Phenyl Substituents and the Cyclic Double Bond

The this compound molecule contains three phenyl substituents and a cyclic C=N double bond, both of which can potentially undergo further reactions.

The phenyl groups can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typical of aromatic rings. The positions of substitution (ortho, meta, para) will be directed by the pyrazole ring, which acts as a substituent on the phenyl groups.

The cyclic C=N double bond (imine functionality) within the dihydropyrazole ring is susceptible to nucleophilic addition. As discussed in section 4.2, this is the site of reduction by hydride reagents. Other nucleophiles could potentially add across this bond, leading to further functionalization of the dihydropyrazole ring.

Elucidation of Reaction Mechanisms for Dihydropyrazole Formation and Transformation

The most common synthesis of 1,3,5-trisubstituted-2-pyrazolines (dihydropyrazoles) involves the cyclocondensation reaction between an α,β-unsaturated ketone (chalcone) and a hydrazine derivative. nih.govjchemlett.com The mechanism proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the chalcone (B49325) (Michael addition), followed by an intramolecular cyclization with the elimination of a water molecule to form the dihydropyrazole ring. nih.gov The regioselectivity of this reaction can be influenced by the substituents on the hydrazine. nih.gov

The transformation of these dihydropyrazoles often involves the pyrazole ring itself or its substituents. The mechanism for the oxidation to pyrazoles, as mentioned in section 4.1, is believed to proceed through a radical pathway, particularly when using reagents like TBHP. nih.gov

Mechanisms for intramolecular rearrangements, such as the [1s, 5s] sigmatropic shift, have been computationally studied and are consistent with observed product formations like ring contractions. nih.gov The formation of pyrazoles can also be achieved through a [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazone) and an alkyne or an enol. researchgate.net

Advanced Spectroscopic and X Ray Crystallographic Characterization of 2,3,5 Triphenyl 2,3 Dihydro 1h Pyrazole

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole, key expected absorption bands would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the phenyl rings, and a characteristic C=N stretching vibration from the pyrazoline ring, typically observed in the 1620-1570 cm⁻¹ region.

Mass Spectrometry (MS): MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule with high accuracy. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of C₂₁H₁₈N₂. The fragmentation pattern would provide further structural clues, likely involving the loss of phenyl groups or cleavage of the pyrazoline ring.

Specific, published IR and MS data for the 2,3,5-triphenyl isomer could not be located for this article.

Interactive Data Table: Expected IR and MS Data (Hypothetical) Specific experimental data is not available in the literature. The table below is a hypothetical representation.

| Technique | Expected Key Observations | Information Yielded |

|---|---|---|

| IR | ~3100-3000 cm⁻¹ (Aromatic C-H), ~2950-2850 cm⁻¹ (Aliphatic C-H), ~1600 cm⁻¹ (C=N), ~1500, 1450 cm⁻¹ (C=C) | Confirmation of functional groups (imine, phenyl, aliphatic C-H). |

| MS | Molecular Ion [M]⁺ at m/z 298.1470 (calculated for C₂₁H₁₈N₂) | Confirmation of molecular weight and elemental formula (HRMS). Fragmentation gives structural insights. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms, establishing it as the 2,3,5-isomer. It would also reveal the conformation of the five-membered dihydro-pyrazole ring (typically an envelope or twisted conformation), the relative orientation of the three phenyl substituents, and the packing of molecules in the crystal lattice.

A search of crystallographic databases did not yield a published crystal structure for this compound. Therefore, no experimental data on its lattice parameters or molecular geometry can be presented.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum is characterized by the wavelength of maximum absorbance (λ_max). For pyrazoline derivatives, the absorption spectra are typically dominated by π-π* transitions within the conjugated system formed by the N1-N2-C3-phenyl moiety. The position of λ_max is sensitive to the extent of conjugation and the nature of substituents.

Photoluminescence (PL) Spectroscopy: Many pyrazoline derivatives are known to be highly fluorescent, absorbing light at one wavelength and emitting it at a longer wavelength. PL spectroscopy measures this emission. The emission wavelength, quantum yield, and fluorescence lifetime are key parameters that depend on the molecular structure and environment. These properties are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.

While the photophysical properties of the 1,3,5-triphenyl-2-pyrazoline isomer are well-documented, specific UV-Vis absorption and photoluminescence data for this compound are absent from the reviewed literature.

Theoretical and Computational Investigations of 2,3,5 Triphenyl 2,3 Dihydro 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of heterocyclic compounds like 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole. nih.gov These computational approaches allow for the detailed investigation of molecular characteristics at the atomic level, providing insights that complement and often guide experimental work. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. nih.govnih.gov These calculations are foundational for understanding molecular geometry, predicting spectroscopic behavior, and analyzing chemical reactivity. researchgate.netirjweb.com

The optimization of the molecular geometry of this compound using DFT methods, typically with a basis set like 6-311++G(d,p), is the first step in any computational analysis. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsional) angles.

For the dihydropyrazole ring, the structure is non-planar. The phenyl groups attached at positions 1, 3, and 5 are not coplanar with the heterocyclic ring, adopting twisted conformations to minimize steric hindrance. nih.gov In related 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, crystallographic data showed that the N- and C-bound benzene (B151609) rings are significantly inclined relative to the pyrazole (B372694) ring plane. nih.gov Similar torsional angles are expected for the triphenyl derivative. Computational studies on comparable 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have executed calculations at the DFT/B3LYP/6-311++G(d,p) level to explore these structural properties. nih.gov

Below is a representative table of expected bond lengths and angles for the core pyrazoline structure based on computational studies of similar molecules.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | N1-N2 | ~1.39 |

| N2=C3 | ~1.29 | |

| C3-C4 | ~1.51 | |

| C4-C5 | ~1.55 | |

| C5-N1 | ~1.48 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2=C3 | ~110° | |

| N2=C3-C4 | ~115° | |

| C3-C4-C5 | ~103° | |

| C4-C5-N1 | ~105° |

Note: The data in this table is illustrative and based on DFT calculations of related pyrazoline structures. Specific values for this compound would require a dedicated computational study.

Theoretical calculations are highly effective in predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. jcsp.org.pknih.gov

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy, aiding in the structural confirmation of synthesized compounds. nih.govresearchgate.net The calculated shifts for the protons and carbons of the pyrazoline ring and the attached phenyl groups would be compared against experimental data. For the pyrazoline ring in similar structures, the protons at the C4 and C5 positions typically show characteristic signals in the ¹H NMR spectrum. For example, in N-acetylated 4,5-dihydro-1H-pyrazole derivatives, the C4 methylene (B1212753) protons appear around 3.0-3.8 ppm and the C5 methine proton appears around 5.5-6.0 ppm. scispace.com

UV-Vis Profiles: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. nih.gov For pyrazoline derivatives, the absorption spectra are typically characterized by a strong π → π* transition. nih.gov In studies of related pyrazole compounds, a prominent absorption peak assigned to a π → π* transition was observed around 250 nm. nih.gov The extended conjugation provided by the three phenyl groups in this compound is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the 300-360 nm range. jcsp.org.pk

| Spectroscopic Parameter | Method | Predicted Value Range |

| ¹H NMR (C4-H) | DFT/GIAO | 3.0 - 3.8 ppm |

| ¹H NMR (C5-H) | DFT/GIAO | 5.5 - 6.0 ppm |

| ¹³C NMR (C4) | DFT/GIAO | ~44 ppm |

| ¹³C NMR (C5) | DFT/GIAO | ~60 ppm |

| UV-Vis (λmax) | TD-DFT | 300 - 360 nm |

Note: The data in this table is illustrative and based on experimental and computational studies of related pyrazoline structures. The exact values depend on the specific functional, basis set, and solvent model used in the calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of molecules. schrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is typically delocalized across the π-conjugated system, including the phenyl rings and the pyrazoline C=N bond, while the LUMO is similarly distributed. jcsp.org.pk

From these orbital energies, several global reactivity indices can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Electronegativity (χ): χ = -μ

Global Electrophilicity Index (ω): ω = μ² / (2η)

DFT calculations on various pyrazole derivatives have shown HOMO-LUMO gaps typically in the range of 4.2 to 4.5 eV. nih.govjcsp.org.pk

| Parameter | Definition | Typical Calculated Value (eV) |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -5.4 to -5.9 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 to -1.8 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 4.2 to 4.5 |

Note: The data in this table is illustrative and based on DFT calculations of related pyrazole and pyrazoline structures.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be located around the sp²-hybridized nitrogen atom (N2) of the pyrazoline ring due to its lone pair of electrons.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. The hydrogen atoms, particularly any N-H protons if present, and the hydrogens on the phenyl rings would exhibit positive potential.

Green: Regions of neutral or near-zero potential.

MESP maps for related pyrazole carboxamides clearly show negative potential localized on nitrogen and oxygen atoms, while positive potential is found on the N-H protons, confirming these as the primary sites for intermolecular interactions. researchgate.net

Conformational Analysis and Inversion Barriers of Nitrogen Atoms

The non-planar structure of the 2,3-dihydro-1H-pyrazole ring allows for different conformations. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. For the pyrazoline ring, a puckered "envelope" or "twisted" conformation is typical. The orientation of the bulky phenyl substituents at positions 1, 3, and 5 will significantly influence the preferred conformation, seeking to minimize steric clashes.

A key dynamic process in nitrogen-containing heterocycles is pyramidal inversion at sp³-hybridized nitrogen atoms. In this molecule, the N1 atom is sp³-hybridized and can undergo inversion, where the phenyl group and the two carbon atoms of the ring effectively "flip" through a planar transition state. This process has an associated energy barrier. Computational studies can model this inversion process to calculate the height of the energy barrier. researchgate.net DFT calculations on similar nitrogen heterocycles have shown that the inversion barrier is influenced by the nature of the substituent on the nitrogen and the surrounding solvent medium. researchgate.net For N-alkyl substituted systems, these barriers are often in the range of several kcal/mol and can sometimes be studied by dynamic NMR spectroscopy.

Solvatochromism and Solvent Effects on Electronic and Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents. rsc.org This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. The polarity of the solvent can significantly impact the electronic and photophysical properties of this compound.

Computational models, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT calculations to simulate the effect of different solvents on the UV-Vis spectrum. mdpi.com These calculations can predict whether the molecule will exhibit positive solvatochromism (a red shift in absorption to longer wavelengths with increasing solvent polarity) or negative solvatochromism (a blue shift to shorter wavelengths).

For molecules like pyrazolines, which possess a significant dipole moment that changes upon electronic excitation from the ground state to the excited state, solvent polarity effects can be pronounced. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, leading to a smaller energy gap for the electronic transition and resulting in a red shift (positive solvatochromism). rsc.org Conversely, if the ground state is more polar, a blue shift will be observed. Given the charge transfer character often present in the electronic transitions of such conjugated systems, positive solvatochromism is commonly observed. rsc.org

Molecular Modeling and Dynamics Simulations for Structural Insights

Theoretical and computational chemistry have become essential tools for understanding the structural and functional characteristics of pyrazole derivatives, including this compound. eurasianjournals.com These methods provide deep insights into molecular behavior, binding modes with biological targets, and the dynamic nature of these molecules, complementing experimental data. eurasianjournals.comresearchgate.net

Molecular modeling techniques, particularly molecular docking, are widely used to predict the binding affinity and orientation of pyrazoline derivatives within the active sites of enzymes and receptors. eurasianjournals.com For instance, studies on N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which share the core triphenyl-dihydro-pyrazole structure, have utilized docking simulations to explore their interactions with monoamine oxidase (MAO) enzymes. researchgate.net These computational analyses help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the recognition mechanism between the ligand and the protein. researchgate.netnih.gov

In one such study, the most selective inhibitor was docked within the active sites of both MAO-A and MAO-B to elucidate the molecular basis for its selectivity. researchgate.net Similarly, docking studies on other 1,3,5-triaryl-2-pyrazoline derivatives have been performed to understand their inhibitory mechanisms against targets like urease and α-glucosidase. nih.gov These models can reveal crucial structural features required for potent biological activity. nih.govrsc.org For example, the phenolic OH group on a phenyl ring has been identified in some derivatives as essential for binding to the PIF pocket of protein kinase C zeta (PKCζ). rsc.org

Molecular dynamics (MD) simulations offer a more dynamic picture by exploring the conformational space and stability of the ligand-protein complex over time. eurasianjournals.comresearchgate.net MD simulations can confirm the stability of binding modes predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components. nih.gov For related pyrazole derivatives, MD simulations have shown that stable hydrogen bonds with specific amino acid residues in the target's active site are critical for sustained biological activity. nih.gov

Furthermore, computational methods are employed to predict physicochemical properties relevant to drug development. Predictions based on models like Lipinski's "rule of five" are used to assess the "drug-likeness" of pyrazoline derivatives, providing an early indication of their potential oral bioavailability. nih.gov

The data below summarizes typical findings from molecular docking studies on related pyrazoline compounds, illustrating the type of insights gained.

Table 1: Example Molecular Docking Results for Pyrazoline Derivatives against Biological Targets

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A / MAO-B | Tyr, Phe, Gln | Not specified |

| 3,5-Diaryl-1H-pyrazoles | Acetylcholinesterase (AChE) | TYR:124, TYR:72, SER:293 | -151.225 (ΔGbinding, kJ/mol) |

| 1,3,5-Triaryl-2-pyrazolines | Urease | Not specified | Not specified |

Applications of 2,3,5 Triphenyl 2,3 Dihydro 1h Pyrazole and Its Derivatives in Advanced Materials and Industrial Chemistry

Development of Optoelectronic Materials

1,3,5-Triaryl-2-pyrazolines are a significant class of fluorescent compounds, typically emitting blue fluorescence with high quantum yields. researchgate.net These molecules are valued as fluorescent probes and dyes. globalresearchonline.netresearchgate.net The fluorescence properties can be tuned by modifying the substituent groups on the phenyl rings. For instance, a series of 1,3,5-triaryl-2-pyrazolines bearing different alkoxy groups were found to exhibit fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation. researchgate.net

The photoluminescent behavior of these compounds is sensitive to the surrounding environment, such as solvent polarity. nih.gov For example, the emission spectrum of one pyrazoline derivative in a non-polar solvent like hexane (B92381) showed two primary emission bands, which differs from the single strong blue emission band commonly observed for 1,3,5-triphenyl-2-pyrazoline. nih.gov In some cases, incorporating fluorine atoms into the structure can lead to high emission efficiency in the solid state, a desirable property for many applications. nih.gov A pyrazoline derivative, PPDPD, emitted strong blue light at a maximum wavelength (λmax) of 430 nm in the solid state, with a high fluorescence quantum yield of up to 41.3%. nih.gov

Table 1: Photophysical Properties of Selected Pyrazoline Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| PPDPD | Hexane | 338 | 389, 505 | < 1% |

| PPDPD (Solid State) | - | - | 430 | 41.3% |

Data compiled from multiple sources. researchgate.netnih.gov

Pyrazoline derivatives are recognized for their potential as charge transport materials in organic electronic devices. rsc.orgresearchgate.net Their electron-rich nature and favorable redox behavior make them suitable candidates for hole-transporting layers in devices like OLEDs. rsc.orgresearchgate.net The highest occupied molecular orbital (HOMO) energy level for many pyrazoline derivatives is around -4.8 to -5.2 eV, which is compatible with other materials commonly used in organic electronics, such as PEDOT:PSS and the ITO electrode. rsc.orgresearchgate.net

A crucial feature for charge transport materials is that their UV-Visible absorption peaks occur below 400 nm. rsc.orgresearchgate.net This prevents interference with the absorption of donor materials, which typically falls in the visible to near-infrared region. rsc.orgresearchgate.net Experimental measurements using the space charge limited current (SCLC) method have determined the hole mobility of pyrazoline derivatives to be in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net Theoretical calculations suggest that the maximum hole mobility could reach as high as 0.75 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net

Certain pyrazoline derivatives have been investigated for their second-order non-linear optical (NLO) properties. A study involving a chalcone-derived pyrazoline (C21H18N2), which includes the 1,3,5-triphenyl-2-pyrazoline structure, demonstrated significant second harmonic generation (SHG) efficiency. lookchem.com Using the Kurtz and Perry powder method, these organic crystals showed SHG efficiencies up to five times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. lookchem.com This suggests that these compounds have considerable potential for use in electronic and photonic devices that rely on second-order nonlinear responses. lookchem.com

Applications in Agrochemicals (Herbicides, Insecticides, Fungicides)

The pyrazole (B372694) and pyrazoline chemical scaffolds are integral to the development of modern agrochemicals due to their broad spectrum of biological activities. globalresearchonline.netnih.gov Derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. nih.govmdpi.com

In the realm of herbicides , pyrazole-based compounds have been developed as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov By combining structural features from existing commercial herbicides, researchers have identified new pyrazole-based structures that show strong activity against economically important weeds, including resistant species. nih.gov Some substituted phenyl pyrazole derivatives have demonstrated high bioactivity, with certain compounds achieving over 90% inhibition of weeds at low application rates. researchgate.net Other research has focused on pyrazole derivatives as potential transketolase (TK) inhibitors, a key enzyme in plant photosynthesis, leading to the discovery of promising lead compounds for new herbicides. acs.org

Regarding fungicides , numerous pyrazoline derivatives have shown considerable antifungal properties against a range of plant pathogens. nih.govmdpi.com In one study, a series of 32 pyrazole derivatives were tested, with many exhibiting significant activity against fungi such as Botrytis cinerea and Rhizoctonia solani. nih.gov A compound containing a p-trifluoromethylphenyl moiety was particularly effective, showing high activity against six different fungal species. nih.gov Another study tested fifteen 1,3,5-triphenyl-2-pyrazoline derivatives against various Candida species and Cryptococcus neoformans, finding that specific substitutions on the phenyl rings led to potent antifungal effects. researchgate.net

While less detailed in the provided context, insecticidal activity is also a known property of pyrazoline derivatives. nih.govresearchgate.net

Table 2: Agrochemical Activity of Selected Pyrazole/Pyrazoline Derivatives

| Compound Type | Target | Organism | Activity/Result |

|---|---|---|---|

| Phenyl Pyrazole Derivative | Herbicide (PPO Inhibitor) | Amaranthus species | Strong in vitro and in vivo activity |

| Phenyl Pyrazole Derivative | Herbicide (Protox Inhibitor) | Weeds | >90% inhibition rate at 150 g/hm² |

| Pyrazole Amide Derivative | Herbicide (TK Inhibitor) | Digitaria sanguinalis | ~90% root inhibition |

| Pyrazole Derivative with p-trifluoromethylphenyl | Fungicide | Valsa mali | EC₅₀ value of 1.787 µg/mL |

Data compiled from multiple sources. nih.govnih.govresearchgate.netacs.orgresearchgate.net

Role in Coordination Chemistry and Homogeneous Catalysis

Pyrazole and its derivatives, including pyrazolines, are important chelating ligands in coordination chemistry. nih.gov The nitrogen atoms in the heterocyclic ring can effectively bind to a wide range of metal ions, forming stable metal complexes. univ.kiev.uaresearchgate.netderpharmachemica.com The synthesis of transition metal complexes with pyrazoline derivatives has been well-documented, with metals such as Ni(II), Co(II), Cu(II), and Zn(II). derpharmachemica.com The resulting complexes have been characterized using various spectroscopic techniques, confirming the coordination of the metal to the pyrazoline ligand. derpharmachemica.com

The structure of the pyrazoline ligand allows it to act as a bidentate or even tridentate ligand. For example, 1,3,5-triaryl-2-pyrazoline derivatives with additional heterocyclic rings can form a tridentate chelate cavity, involving a nitrogen atom from a pyridine (B92270) ring at position 1, the nitrogen atom of the pyrazoline ring at position 2, and a heteroatom from another heterocycle at position 3. univ.kiev.ua This ability to form multi-site coordination makes them versatile in the design of complex molecular architectures.

In the area of homogeneous catalysis , pyrazoline derivatives can serve as ligands that modify the catalytic activity of a metal center. While the direct catalytic application of 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole itself is not extensively detailed, related structures are used. For instance, mesoporous SiO₂-Al₂O₃ has been used as an efficient and recyclable catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives, highlighting the role of catalysis in producing these compounds. jchemlett.com

Design of Chemosensors

The inherent fluorescence of pyrazoline derivatives and their ability to coordinate with metal ions make them excellent candidates for the development of chemosensors. rsc.org The sensing mechanism often relies on processes such as photo-induced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT), which are modulated by the binding of a target analyte. rsc.orgtandfonline.com

Pyrazoline-based fluorescent chemosensors have been designed for the selective detection of various metal ions. For instance, a simple pyrazoline derivative was synthesized for the highly selective detection of Cd²⁺ ions, with a detection limit of 0.09 μM. nih.gov The fluorescence of this sensor was strongly quenched upon binding with cadmium. nih.gov Other derivatives have been successfully employed as sensitive and selective chemosensors for Fe³⁺ ions, demonstrating remarkable chromogenic and fluorogenic capabilities. tandfonline.comresearchgate.net The binding of the metal ion alters the electronic properties of the pyrazoline fluorophore, leading to a measurable change in the absorption or emission spectrum.

Table 3: Pyrazoline-Based Chemosensors for Ion Detection

| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | Fluorescence Quenching (PET) | 0.09 µM |

| Carboxamide pyrazoline with phenyl group (QPO) | Fe³⁺ | Selective Complexation | 0.03 mg/L |

| Carboxamide pyrazoline with benzyl (B1604629) group (QBO) | Cu²⁺ | Selective Complexation | 0.05 mg/L |

Data compiled from multiple sources. univ.kiev.uanih.govresearchgate.net

Scintillation Solutes for Radiation Detection

Derivatives of this compound, commonly known as triphenylpyrazolines, have emerged as highly effective scintillation solutes for the detection of ionizing radiation. Their application is particularly prominent in the fabrication of plastic scintillators, which are valued for their low cost, ease of fabrication into various shapes and sizes, and environmental stability. google.com These compounds serve as fluorophores that, when dissolved in a polymer matrix, can efficiently convert the energy from ionizing radiation into detectable light signals.

The fundamental mechanism of scintillation in these materials involves a multi-step energy transfer process. Initially, the high-energy radiation (such as gamma rays, alpha particles, or beta particles) interacts with the bulk polymer matrix, which is often a polystyrene-based material like polyvinyltoluene (PVT). researchgate.netresearchgate.net This interaction leads to the excitation of the aromatic rings within the polymer. The excitation energy then cascades through the polymer matrix and is non-radiatively transferred to the pyrazoline fluorophore molecules via Förster Resonance Energy Transfer (FRET). google.com

A key advantage of pyrazoline derivatives in this application is their unique molecular structure, which incorporates two independent chromophores. One chromophore absorbs energy in the deep UV range (around 260 nm), which aligns well with the emission from the excited polymer matrix, enhancing the efficiency of energy transfer. The second chromophore absorbs in the near-UV and emits in the visible spectrum, typically around 450 nm, producing a light signal that can be readily detected by standard photodetectors. google.com This dual-chromophore nature allows these pyrazoline compounds to function effectively as both primary and secondary fluorophores within a single molecular structure, simplifying the composition of the scintillator. google.com

Research has demonstrated that the scintillation efficiency and spectral properties of these compounds can be finely tuned by introducing various substituents to the phenyl rings of the triphenylpyrazoline core. For instance, the introduction of halogen atoms (F, Cl, Br, I) or a vinyl group can modify the photophysical properties of the fluorophore. researchgate.net The presence of a vinyl group is particularly advantageous as it allows for the covalent bonding of the fluorophore to the polymer matrix, which significantly improves the chemical stability of the scintillator and can also enhance the photoluminescence quantum yield. google.com

Studies have shown that plastic scintillators incorporating triphenylpyrazoline derivatives can exhibit superior performance compared to those using commercially available fluorophores like 2-(1-naphthyl)-5-phenyloxazole (B1266115) (αNPO) and 9,10-diphenylanthracene. researchgate.net The high fluorescence quantum yield and luminosity of these pyrazoline-based fluorophores mean that a lower concentration is required within the plastic scintillator system to achieve high performance. researchgate.net

Below is a data table summarizing the properties of some this compound derivatives and related compounds used in scintillation applications.

| Compound Name | Role in Scintillator | Matrix | Key Findings |

| 1,3,5-triphenyl-2-pyrazoline (TPP) | Model Fluorophore | Theoretical Modeling | Possesses two π-π* transitions, enabling it to act as both a primary and secondary fluorophore. google.com |

| 5-(4-bromophenyl)-3-(4-ethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Fluorophore | Polystyrene-based | Synthesized for use in plastic scintillators. google.com |

| 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Fluorophore | Polystyrene-based | Synthesized for use in plastic scintillators. google.com |

| Triphenyl pyrazoline (PZ) derivatives with halogen substitution (F, Cl, Br, I) | Fluorophore | Polyvinyltoluene (PVT) | Radioluminescence properties studied for detection of various radiation types. researchgate.net |

| Triphenyl pyrazoline with vinyl functional group (vPZ) | Fluorophore | Polyvinyltoluene (PVT) | Covalent bonding to the matrix enhances stability and performance. researchgate.net |

| 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline (PPDPD) | Fluorophore | Solid State | Exhibits strong blue light emission (430 nm) in the solid state with a high fluorescence quantum yield (41.3%). nih.gov |

Structure Reactivity and Structure Property Relationships in 2,3,5 Triphenyl 2,3 Dihydro 1h Pyrazole Systems

Impact of Phenyl Substituent Position and Electronic Nature on Chemical Reactivity

The reactivity of the pyrazole (B372694) core is significantly modulated by the electronic properties of substituents on the phenyl rings at the C3, C5, and N1 positions. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can alter the electron density within the heterocyclic ring, thereby influencing its basicity, nucleophilicity, and stability. nih.govmdpi.com

The synthesis of substituted pyrazoles itself is dependent on the electronic and steric factors of the precursors. nih.gov For instance, in the synthesis of 3,5-disubstituted pyrazoles, the regioselectivity is governed by the electronic character of the substituents. Generally, electron-donating groups tend to favor the formation of the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.gov This preference is crucial as it dictates the final structure and subsequent reactivity of the molecule.

Table 1: Influence of Substituent Electronic Nature on Pyrazole Reactivity

| Substituent Position | Electronic Nature of Substituent | Effect on Reactivity |

| C3-Phenyl Ring | Electron-Donating Group (EDG) | Increases basicity of the pyrazole ring. nih.gov |

| C5-Phenyl Ring | Electron-Withdrawing Group (EWG) | Stabilizes the C5-tautomer. nih.gov |

| Phenyl Rings (general) | Electron-Withdrawing Group (EWG) | Increases acidity of the N-H proton. nih.gov |

Elucidating Correlations between Molecular Structure and Photophysical Characteristics

Derivatives of 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole are known for their significant photophysical properties, including fluorescence, which makes them useful as optical brighteners and blue photoluminescent materials. researchgate.netmdpi.com The correlation between the molecular structure and these characteristics is a subject of detailed investigation, focusing on how substituents on the aryl rings affect absorption and emission spectra.

The fluorescence of these compounds is highly sensitive to the electronic nature of the substituents on the C3 and C5 aryl rings. This phenomenon is often governed by processes such as intramolecular charge transfer (ICT). The introduction of an electron-donating group on one of the phenyl rings and an electron-withdrawing group on another can create a "push-pull" system that facilitates ICT upon photoexcitation, often leading to enhanced fluorescence with a significant Stokes shift.

For example, studies on 1,3,5-triaryl-2-pyrazolines have demonstrated that the position of substituents dictates their influence on the photophysical properties. An 8-hydroxyquinoline (B1678124) substituent, which is an electron acceptor, at the C5 position can lead to intramolecular fluorescence quenching. researchgate.net Conversely, when placed at the C3 position, it can promote excited-state intramolecular proton transfer (ESIPT) reactions. researchgate.net The presence of a nitro group (a strong EWG) often leads to a significant decrease or complete quenching of fluorescence. mdpi.com

Table 2: Structure-Photophysical Property Correlations

| Substituent/Structural Feature | Position | Effect on Photophysical Properties |

| Electron-Donating Group (EDG) | C3 or C5 Phenyl Ring | Can enhance fluorescence intensity and cause shifts in emission wavelength. |

| Electron-Withdrawing Group (EWG) | C3 or C5 Phenyl Ring | Can modulate ICT; strong EWGs like -NO₂ can quench fluorescence. mdpi.com |

| Acceptor Moiety (e.g., hydroxyquinoline) | C5 Position | May cause intramolecular fluorescence quenching. researchgate.net |

| Acceptor Moiety (e.g., hydroxyquinoline) | C3 Position | May induce excited-state intramolecular proton transfer (ESIPT). researchgate.net |

Steric Hindrance and Electronic Effects of Substitution on Molecular Behavior

The molecular behavior of this compound systems is governed by a complex interplay of both electronic and steric effects. These factors not only influence the chemical reactivity and photophysical properties but also the molecule's conformation and supramolecular assembly.

Steric Hindrance: The size and position of substituents play a critical role in the molecule's geometry. Bulky groups on the phenyl rings can force the rings to twist out of plane with respect to the central pyrazole ring. nih.gov This twisting can disrupt π-conjugation across the molecule, leading to changes in its photophysical properties, such as a blue shift in the absorption and emission spectra. Steric hindrance also significantly impacts chemical reactivity by controlling the accessibility of reaction sites. For example, bulky substituents near the N1 or C5 positions can hinder the approach of reactants, thereby dictating the regioselectivity of a reaction. mdpi.com In disubstituted systems, increased steric demand around the core can inhibit the formation of certain complexes or reduce the lifetime of catalytic species. nih.gov

The combination of these effects is crucial. For instance, in nucleophilic aromatic substitution (SNAr) reactions, increased steric hindrance can dramatically lower reaction rates by impeding the formation of the intermediate complex and hindering the necessary proton transfer steps. rsc.org

Design Principles for Tailored Chemical Properties